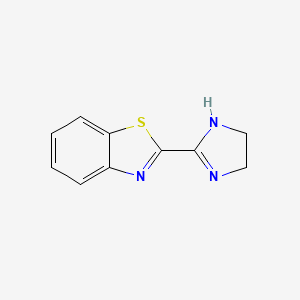![molecular formula C7H16BNO3 B578264 [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine CAS No. 13368-62-2](/img/structure/B578264.png)
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is an organic compound with the molecular formula C7H16BNO3 It is a boron-containing compound that features a dioxaborinane ring, which is a six-membered ring containing boron and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine typically involves the reaction of dimethylamine with a boronic ester. One common method is the reaction of dimethylamine with 2-(1,3,2-dioxaborinan-2-yloxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The dioxaborinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted dioxaborinane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is used as a reagent in organic synthesis. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe to study boron-containing biomolecules. It can be used to label proteins or nucleic acids for imaging and tracking purposes.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as boron-containing polymers and ceramics. It is also used as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(1,3,2-Dioxaborolan-2-yloxy)methyl]benzamidine: Another boron-containing compound with similar structural features.
1,3,2-Dioxaborinane derivatives: Compounds with variations in the substituents on the dioxaborinane ring.
Uniqueness
[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine is unique due to its specific combination of a dioxaborinane ring and a dimethylamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yloxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO3/c1-9(2)4-7-12-8-10-5-3-6-11-8/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSPONZSIUAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
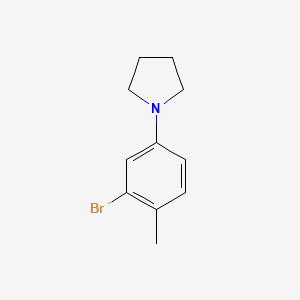
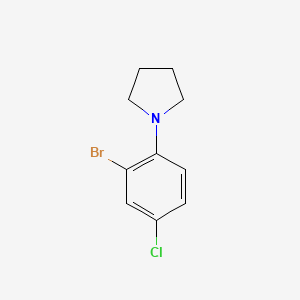
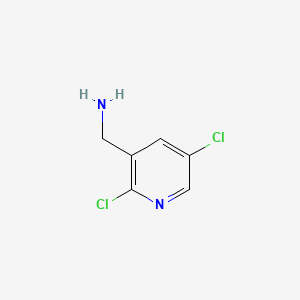
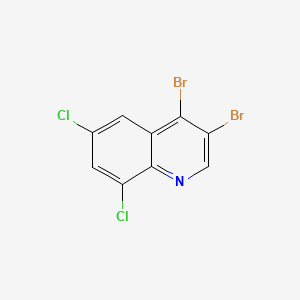
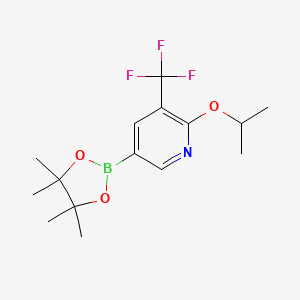
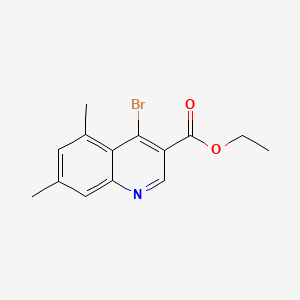
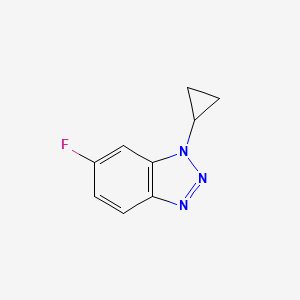
![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
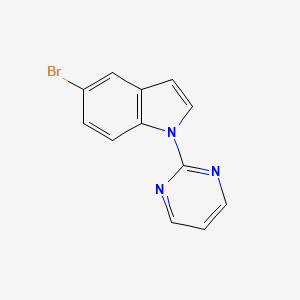
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)

